5-Acetamido-2-methylbenzoic acid

Übersicht

Beschreibung

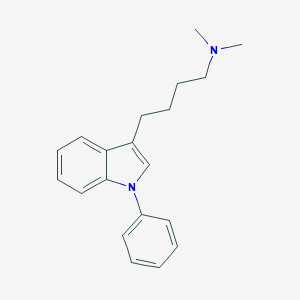

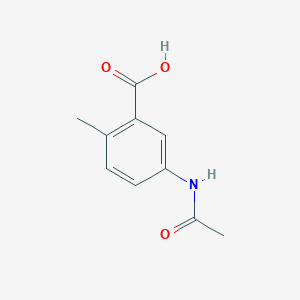

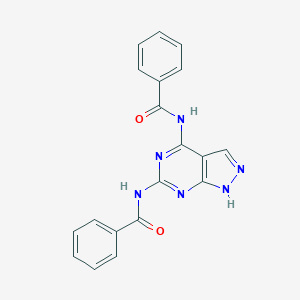

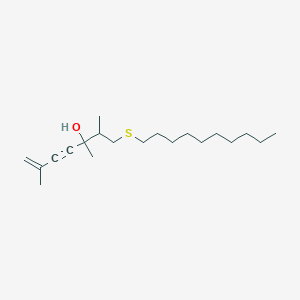

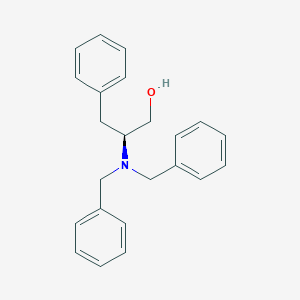

5-Acetamido-2-methylbenzoic acid (AMBA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and contains an acetamido group at the 5-position. AMBA is a white, crystalline solid with a melting point of approximately 190°C and a boiling point of approximately 350°C. It is soluble in water and ethanol, and is relatively stable in air. AMBA is used in a variety of laboratory experiments and is widely used in the synthesis of drug compounds and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Schmerzlindernde Wirkung

5-Acetamido-2-methylbenzoesäure wurde auf ihre potenzielle schmerzlindernde Wirkung untersucht . Die Derivate der Verbindung zeigten vielversprechende Ergebnisse in In-vivo- und In-silico-Analysen ihrer Zielinteraktionen . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer nichtsteroidaler Antirheumatika (NSAIDs) mit besserer Aktivität und geringeren Nebenwirkungen eingesetzt werden könnte .

Entzündungshemmende Eigenschaften

Es wurde festgestellt, dass die Derivate der Verbindung die Ödembildung, die durch Carrageenan oder Crotonöl induziert wird, effektiv reduzieren . Dies zeigt, dass 5-Acetamido-2-methylbenzoesäure potenzielle entzündungshemmende Eigenschaften haben könnte, was sie zu einem Kandidaten für weitere Forschung in diesem Bereich macht .

Wechselwirkung mit COX-2-Rezeptoren

Eine In-silico-Studie zeigte, dass 5-Acetamido-2-methylbenzoesäure-Derivate eine bessere Bioverfügbarkeit und Bindungsaffinität zum COX-2-Rezeptor aufweisen . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung von Medikamenten eingesetzt werden könnte, die auf den COX-2-Rezeptor abzielen, der an Entzündungen und Schmerzen beteiligt ist .

Pharmakokinetik und toxikologische Eigenschaften

Die pharmakokinetischen und toxikologischen Eigenschaften von 5-Acetamido-2-methylbenzoesäure-Derivaten wurden mit Hilfe von Computertools vorhergesagt . Diese Art von Information ist entscheidend für die Medikamentenentwicklung, da sie Forschern hilft zu verstehen, wie der Körper ein Medikament aufnimmt, verteilt, metabolisiert und ausscheidet .

Synthese von Derivaten

Die Verbindung wurde bei der Synthese ihrer Derivate verwendet, die mit klassischen Methoden von Acylierungsreaktionen mit Anhydrid oder Säurechlorid hergestellt wurden

Wirkmechanismus

Target of Action

The primary target of 5-Acetamido-2-methylbenzoic acid is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .

Mode of Action

This compound interacts with the COX-2 receptor, potentially inhibiting its activity . This interaction can lead to a decrease in the production of prostanoids, thereby reducing inflammation .

Biochemical Pathways

The compound’s interaction with the COX-2 receptor affects the prostanoid biosynthesis pathway . By inhibiting COX-2, the compound can reduce the production of prostanoids, which are involved in various physiological processes, including inflammation, pain perception, and fever generation .

Pharmacokinetics

An in-silico study suggested that this compound derivatives have better bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of the action of this compound is its anti-inflammatory effect , which is achieved by inhibiting the COX-2 receptor and subsequently reducing the production of prostanoids . This can lead to a decrease in inflammation and associated symptoms such as pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by factors such as the presence of food in the stomach, the pH of the stomach, and the individual’s metabolic rate . .

Biochemische Analyse

Biochemical Properties

5-Acetamido-2-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Studies have shown that this compound derivatives exhibit binding affinity with COX-2 receptors, potentially leading to anti-inflammatory effects . Additionally, this compound may interact with other enzymes involved in metabolic pathways, affecting their catalytic activity and overall biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to impact the expression of genes related to inflammation and oxidative stress . It may also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s acetamido group allows it to form hydrogen bonds with target proteins, influencing their conformation and activity. In the case of COX-2, this compound derivatives have been shown to inhibit the enzyme’s activity by binding to its active site . This inhibition reduces the production of pro-inflammatory mediators, contributing to the compound’s anti-inflammatory properties.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Studies have indicated that this compound exhibits stability under various experimental conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors may lead to degradation, affecting its efficacy. Long-term studies have also shown that this compound can induce sustained changes in cellular function, particularly in pathways related to inflammation and oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . Higher doses can lead to toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes enzymatic transformations . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetics. Additionally, this compound may affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of this compound within tissues also determines its therapeutic potential and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, this compound may localize to the mitochondria, affecting mitochondrial function and energy production.

Eigenschaften

IUPAC Name |

5-acetamido-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEWTGQYHKEENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)

![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)